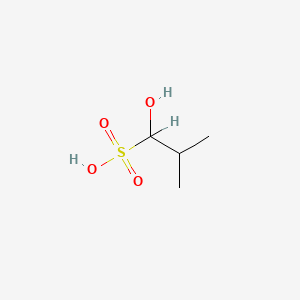
1-Hydroxy-2-methyl-1-propanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2-methyl-1-propanesulfonic acid is an organic compound with the molecular formula C4H10O4S. It is a sulfonic acid derivative that is commonly used in various chemical and industrial applications due to its unique properties. This compound is known for its ability to act as a strong acid and its solubility in water, making it useful in a variety of chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
1-Hydroxy-2-methyl-1-propanesulfonic acid can be synthesized through several methods. One common method involves the radical copolymerization of 2-hydroxyethyl methacrylate and 2-acrylamido-2-methyl-1-propanesulfonic acid . The reaction is typically carried out in a polymerization flask at 70°C under a nitrogen atmosphere. The reagents used include 2-hydroxyethyl methacrylate, 2-acrylamido-2-methyl-1-propanesulfonic acid, deionized water, and an initiator such as ammonium persulfate .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale polymerization processes. These processes utilize similar reagents and conditions as the laboratory-scale synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound for various applications .
化学反応の分析
Types of Reactions
1-Hydroxy-2-methyl-1-propanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different sulfonic acid salts.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives and salts, which have applications in different chemical processes .
科学的研究の応用
1-Hydroxy-2-methyl-1-propanesulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of polymers and copolymers.
Biology: This compound is used in the preparation of buffers and as a stabilizing agent in biochemical assays.
Industry: It is used in wastewater treatment to remove heavy metal ions and as a component in proton exchange membranes for fuel cells
作用機序
The mechanism of action of 1-hydroxy-2-methyl-1-propanesulfonic acid involves its ability to interact with various molecular targets and pathways. In biochemical applications, it acts as a buffer, maintaining the pH of solutions within a specific range. In industrial applications, its sulfonic acid group interacts with metal ions, facilitating their removal from solutions .
類似化合物との比較
Similar Compounds
2-Acrylamido-2-methyl-1-propanesulfonic acid: Similar in structure but used primarily in polymer synthesis.
2-Hydroxyethyl methacrylate: Often used in combination with 1-hydroxy-2-methyl-1-propanesulfonic acid in polymerization reactions.
3-Hydroxy-2-methyl-1-propanesulfonic acid: Another sulfonic acid derivative with similar properties.
Uniqueness
This compound is unique due to its specific combination of hydroxyl and sulfonic acid groups, which confer distinct chemical properties. Its ability to form hydrogels and act as a strong acid makes it particularly valuable in various applications .
特性
IUPAC Name |
1-hydroxy-2-methylpropane-1-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-3(2)4(5)9(6,7)8/h3-5H,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFPKJXZHOOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13023-74-0 |
Source


|
| Record name | 1-Hydroxy-2-methyl-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013023740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-phenoxyacetamide](/img/structure/B2751482.png)
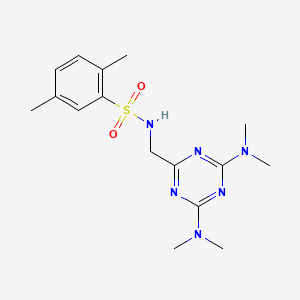
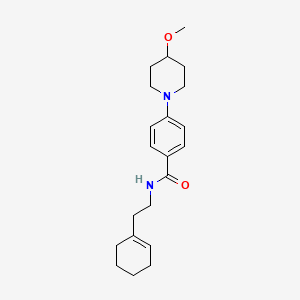

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)

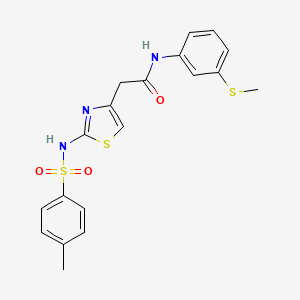
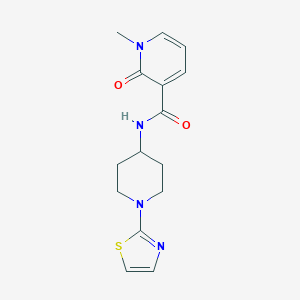

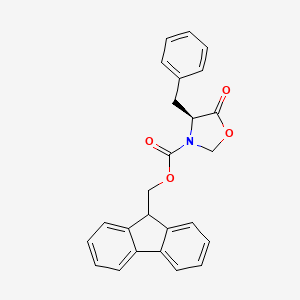
![N-[(oxolan-2-yl)methyl]-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2751498.png)
![N-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2751499.png)
![rac-(2R,5R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B2751502.png)
![6-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2751503.png)
